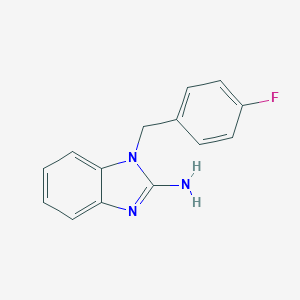

1-(4-Fluorophenylmethyl)-2-aminobenzimidazole

Übersicht

Beschreibung

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its classification based on functional groups or its role in biological systems or industrial processes.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also typically reported.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity. The mechanisms of these reactions may also be studied.Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its spectral properties (UV-Vis, IR, NMR, etc.) may also be reported.Wissenschaftliche Forschungsanwendungen

Hydrogen Peroxide Sensing

1-(4-Fluorophenylmethyl)-2-aminobenzimidazole derivatives, such as 2-aminobenzimidazole, have been utilized in the development of sensors for detecting hydrogen peroxide. The fluorescence emission of these compounds is significantly quenched in the presence of hydrogen peroxide, making them effective for sensing applications. The quenching process involves the formation of a hydrogen-bonded complex with hydrogen peroxide, as demonstrated in studies like those by Atar et al. (2019) (Atar et al., 2019).

Polyimide/Silica Hybrid Films

2-(4-Aminophenyl)-5-aminobenzimidazole, a related compound, has been used in the creation of polyimide/silica hybrid films. These films exhibit novel inorganic morphologies, particularly at high temperatures, which include a change from homogeneous to sea-island and to co-continuous structures. This unique behavior is primarily due to hydrogen bonding interactions, as described in research by Deng et al. (2010) (Deng et al., 2010).

Antitumor Properties

Compounds like 2-(4-aminophenyl)benzothiazoles, which share structural similarities with 1-(4-Fluorophenylmethyl)-2-aminobenzimidazole, have been found to possess antitumor properties. They induce and are biotransformed by cytochrome P 450 1A1, leading to potential antitumor effects as discussed in studies by Bradshaw et al. (2002) (Bradshaw et al., 2002).

Dye Synthesis

4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, a derivative of 2-aminobenzimidazole, has been utilized in the synthesis of novel phenylazopyrimidone dyes. These compounds have applications in various dyeing processes and have been studied for their absorption properties, as indicated by research from Karcı and Demirçalı (2006) (Karcı & Demirçalı, 2006).

Immunotropic Activity

2-Aminobenzimidazole and its derivatives have been evaluated for immunotropic activity. For instance, compounds such as 2‐Cinnamoylaminobenzimidazole have been tested for their potential effects on the humoral and cellular immune responses in mouse models, as explored by Nawrocka and Zimecki (1998) (Nawrocka & Zimecki, 1998).

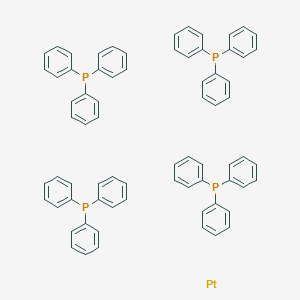

Coordination Chemistry

1-(4-Fluorophenylmethyl)-2-aminobenzimidazole and related compounds have been used in coordination chemistry, particularly in the synthesis of bidentate bis(NHC) ligands with diverse NHC donors. This area of research, as discussed by Schick et al. (2014), focuses on the reaction of N-aminobenzimidazole with various compounds to yield biazoles with potential applications in catalysis (Schick et al., 2014).

Safety And Hazards

The compound’s toxicity and potential hazards would be assessed. This could involve in vitro and in vivo testing, and would also consider environmental impact.

Zukünftige Richtungen

This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEARVXVLEKCISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057838 | |

| Record name | 1-(4-Fluorobenzyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenylmethyl)-2-aminobenzimidazole | |

CAS RN |

83783-69-1 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83783-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-((4-fluorophenyl)methyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorobenzyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-[(4-fluorophenyl)methyl]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

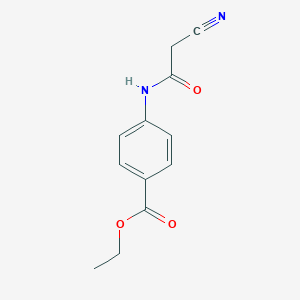

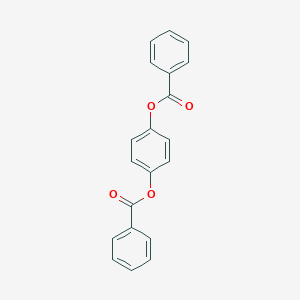

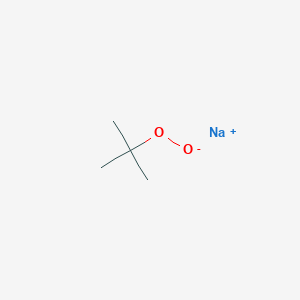

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)

![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)